molecular formula C10H11Cl2N B8285346 (R)-3-(3,5-dichlorophenyl)pyrrolidine

(R)-3-(3,5-dichlorophenyl)pyrrolidine

Cat. No.: B8285346
M. Wt: 216.10 g/mol
InChI Key: XXXYTJWRFBDEIQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(3,5-dichlorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H11Cl2N and its molecular weight is 216.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(3R)-3-(3,5-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h3-5,7,13H,1-2,6H2/t7-/m0/s1

InChI Key

XXXYTJWRFBDEIQ-ZETCQYMHSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CNCC1C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure 4. A solution of HCl in 1,4-dioxane (4M, 32.5 mL, 0.130 mol) was added to tert-butyl-3-(3,5-dichlorophenyl)pyrrolidine-1-carboxylate (18.3 g, 0.058 mol) and the resulting solution was stirred at room temperature for 1 h. The reaction mixture was slowly poured into aqueous 2 M NaOH solution (500 mL) and extracted with ethyl acetate (3×500 mL). The combined organic extracts were then dried over Na2SO4 and concentrated under reduced pressure to provide crude 3-(3,5-dichlorophenyl)pyrrolidine (12.48 g, 0.058 mol, 100% yield)) as a brown oil. The crude material was dissolved in MeOH (39 mL) and treated with oxalic acid (5.2 g, 0.058 mol) in one portion. The resulting solution was allowed to stand at RT for 30 minutes, the precipitated solid was filtered off, washed with diethyl ether (2×50 mL) and then dried under vacuum to constant weight to provide 3-(3,5-dichlorophenyl)pyrrolidine oxalate as an off-white solid (12.4 g, 0.041 mol, 70% yield). 1H-NMR (400 MHz, DMSO-d6) δ 7.52 (t, J=1.8 Hz, 1H), 7.47 (d, J=1.7 Hz, 2H), 3.62 (dd, J=8.2, 11.0 Hz, 1H), 3.53-3.30 (m, 2H), 3.25-3.08 (m, 2H), 2.40-2.33 (m, 1H) and 2.00-1.90 (m, 1H) ppm. LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA), m/z: M+1 obs=216.3; tR=1.00 min.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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32.5 mL
Type
reactant
Reaction Step One
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18.3 g
Type
reactant
Reaction Step One
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Quantity
500 mL
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solvent
Reaction Step Two

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